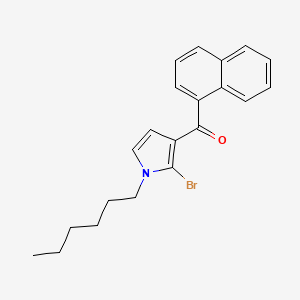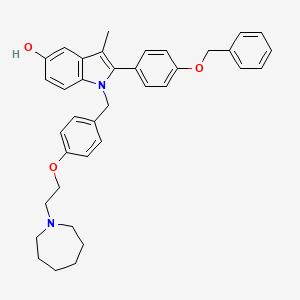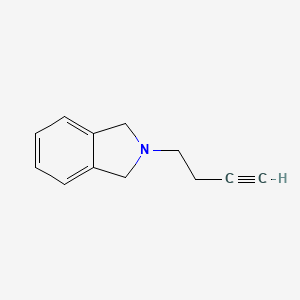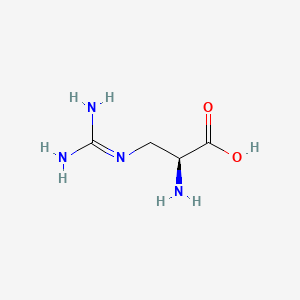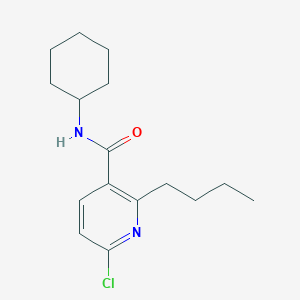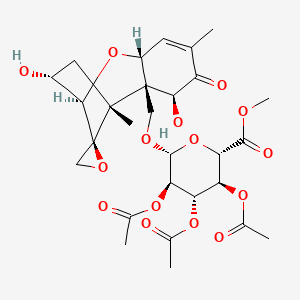
2,3,4-Triacetate 3,7-Dihydroxy-15-yl Methyl Ester beta-D-Glucopyranosiduronic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Triacetate 3,7-Dihydroxy-15-yl Methyl Ester beta-D-Glucopyranosiduronic Acid typically involves the acetylation of the corresponding dihydroxy compound. The reaction is carried out under acidic conditions using acetic anhydride as the acetylating agent. The reaction mixture is then purified through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
化学反应分析
Types of Reactions
2,3,4-Triacetate 3,7-Dihydroxy-15-yl Methyl Ester beta-D-Glucopyranosiduronic Acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester functionalities can be reduced to alcohols.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones and aldehydes.
Reduction: Formation of primary and secondary alcohols.
Substitution: Formation of amides, thioesters, and other derivatives.
科学研究应用
2,3,4-Triacetate 3,7-Dihydroxy-15-yl Methyl Ester beta-D-Glucopyranosiduronic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,3,4-Triacetate 3,7-Dihydroxy-15-yl Methyl Ester beta-D-Glucopyranosiduronic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s hydroxyl and ester groups play a crucial role in its binding affinity and reactivity. The pathways involved include modulation of oxidative stress and inhibition of inflammatory mediators .
相似化合物的比较
Similar Compounds
- 2,3,4-Triacetate 7,15-Dihydroxy-3-yl Methyl Ester beta-D-Glucopyranosiduronic Acid
- 2,3,4-Triacetate 7,15-Dihydroxy-3-yl Methyl Ester beta-D-Glucopyranosiduronic Acid
Uniqueness
2,3,4-Triacetate 3,7-Dihydroxy-15-yl Methyl Ester beta-D-Glucopyranosiduronic Acid stands out due to its specific arrangement of hydroxyl and ester groups, which confer unique chemical properties and reactivity. This makes it particularly valuable for specialized applications in research and industry .
属性
分子式 |
C28H36O15 |
|---|---|
分子量 |
612.6 g/mol |
IUPAC 名称 |
methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(1R,2R,3S,7R,9R,10R,12S)-3,10-dihydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methoxy]oxane-2-carboxylate |
InChI |
InChI=1S/C28H36O15/c1-11-7-16-27(22(34)17(11)33,26(5)8-15(32)23(42-16)28(26)10-38-28)9-37-25-21(41-14(4)31)19(40-13(3)30)18(39-12(2)29)20(43-25)24(35)36-6/h7,15-16,18-23,25,32,34H,8-10H2,1-6H3/t15-,16-,18+,19+,20+,21-,22-,23-,25-,26-,27-,28+/m1/s1 |
InChI 键 |
WVWBVSLDBBDEFA-VWEPDZHNSA-N |
手性 SMILES |
CC1=C[C@@H]2[C@]([C@@H](C1=O)O)([C@]3(C[C@H]([C@H]([C@@]34CO4)O2)O)C)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
规范 SMILES |
CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)O)C)COC5C(C(C(C(O5)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


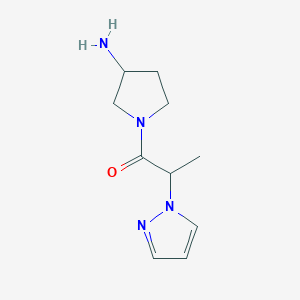

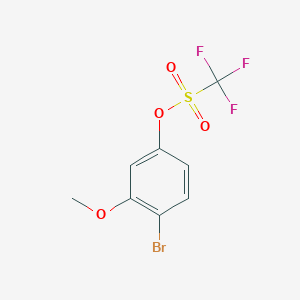
![3',6'-bis(dimethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one;N-(2-methylsulfonylsulfanylethyl)acetamide](/img/structure/B13440318.png)
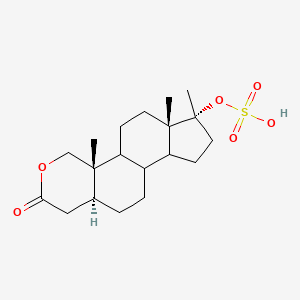
![2-[4,10-bis[2-(aminomethylideneamino)ethylsulfanyl]-12-(1-carboxy-2-hydroxypropyl)-2,8-dioxo-1,7-diazatricyclo[7.3.0.03,7]dodeca-3,9-dien-6-yl]-3-hydroxybutanoic acid](/img/structure/B13440336.png)
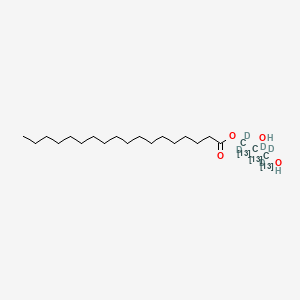
![(2E)-4-methyl-2-[(4-methyl-5-oxo-2H-furan-2-yl)oxymethylidene]-6-thiophen-2-yl-1H-cyclopenta[b]indol-3-one](/img/structure/B13440341.png)

